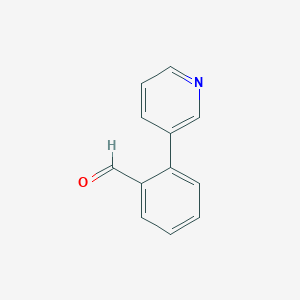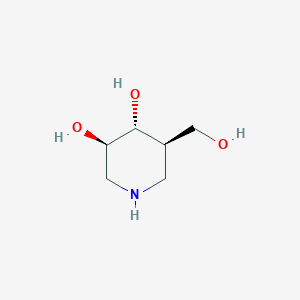
Afegostat
Overview
Description
Mechanism of Action
Target of Action
Afegostat, also known as Isofagomine, primarily targets the enzyme β-Glucocerebrosidase (GCase) . This enzyme is crucial for the metabolization of glucocerebroside .
Mode of Action
This compound is an iminosugar that binds selectively to the N370S variant of GCase . This variant is often misfolded in individuals with Gaucher’s disease due to various mutations . By binding to N370S glucocerebrosidase, this compound restores its correct conformation and consequently enhances its activity about threefold .
Biochemical Pathways
The GCase enzyme plays a significant role in the lysosomal pathway, which is involved in the pathogenesis of Parkinson’s disease (PD) . Misfolded GCase proteins are retained in the endoplasmic reticulum, altering the lysosomal trafficking of the enzyme and disrupting protein trafficking . Deficient GCase leads to the accumulation of substrates that may bind α-synuclein and promote the pathological formation of aggregates . Furthermore, α-synuclein itself can lower the enzymatic activity of GCase, indicating a bidirectional interaction between GCase and α-synuclein .
Result of Action
The binding of this compound to the N370S variant of GCase results in the restoration of the correct conformation of the enzyme, enhancing its activity . This action can lead to improved motor and non-motor function, reduced α-synuclein immunoreactivity in nigral dopaminergic neurons, and a decrease in the microglial inflammatory response in the substantia nigra .
Action Environment
The action of this compound can be influenced by the environment within the endoplasmic reticulum (ER), where it binds to GCase . .
Biochemical Analysis
Biochemical Properties
Afegostat interacts with several enzymes and proteins. It binds selectively to N370S glucocerebrosidase, an enzyme needed for the metabolization of glucocerebroside . This interaction restores the correct conformation of the enzyme and enhances its activity about threefold .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with the glucocerebrosidase enzyme. By restoring the correct conformation of this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the N370S glucocerebrosidase enzyme. This binding results in the restoration of the correct conformation of the enzyme, leading to an enhancement of its activity . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound on the glucocerebrosidase enzyme are significant, leading to a threefold increase in its activity .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the metabolization of glucocerebroside, where it interacts with the glucocerebrosidase enzyme
Preparation Methods
Afegostat can be synthesized through a series of chemical reactions involving the formation of a piperidine ring. The synthetic route typically involves the use of hydroxymethyl and piperidine-3,4-diol as starting materials. The reaction conditions include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product . Industrial production methods involve scaling up these reactions under controlled conditions to ensure the purity and yield of this compound .
Chemical Reactions Analysis
Afegostat undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Afegostat has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a model compound to study the mechanisms of enzyme inhibition and chaperone activity. In biology, this compound is used to investigate the role of beta-glucocerebrosidase in cellular processes and its implications in diseases such as Gaucher’s disease and Parkinson’s disease. In medicine, this compound has been explored as a potential therapeutic agent for the treatment of lysosomal storage disorders. Additionally, this compound has applications in the pharmaceutical industry for the development of new drugs and therapies .
Comparison with Similar Compounds
Afegostat is unique in its ability to selectively bind and enhance the activity of beta-glucocerebrosidase. Similar compounds include imiglucerase, a recombinant human beta-glucocerebrosidase used for enzyme replacement therapy, and miglustat, another orphan drug for the treatment of Gaucher’s disease with a different mechanism of action. Eliglustat is another similar compound that acts as a substrate reduction therapy for Gaucher’s disease .
Properties
IUPAC Name |
(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYJXFZUIJOGNX-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168651 | |
| Record name | Afegostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169105-89-9 | |
| Record name | Isofagomine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169105-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afegostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169105899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afegostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Afegostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFEGOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G23AP190YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
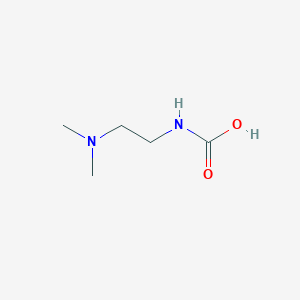
![(S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)


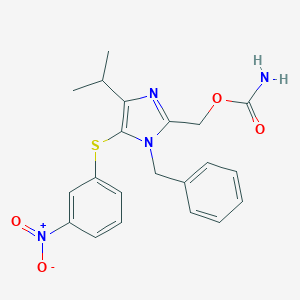
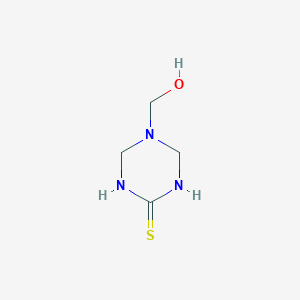
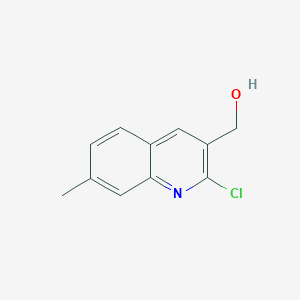

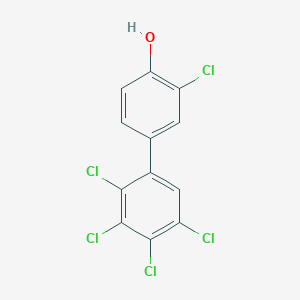
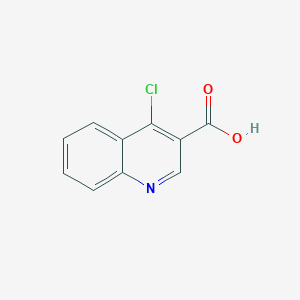
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
